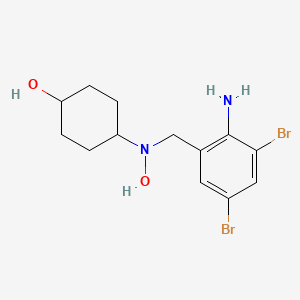

Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆):

- δ 7.82 (s, 1H, Ar–H), 7.45 (s, 1H, Ar–H) – aromatic protons adjacent to bromine atoms.

- δ 5.21 (br s, 1H, –NH–OH), 3.62 (m, 1H, cyclohexanol C1–OH).

- δ 3.08 (d, J = 12.4 Hz, 1H, N–CH₂–Ar), 2.91 (m, 2H, cyclohexane C4–N).

¹³C NMR (126 MHz, DMSO-d₆):

- δ 149.2 (C–Br), 132.5 (C–Br), 71.8 (C1–OH), 58.3 (C4–N).

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

UV-Vis Spectroscopy

In methanol: λₘₐₓ = 278 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the dibrominated benzene ring.

Properties

Molecular Formula |

C13H18Br2N2O2 |

|---|---|

Molecular Weight |

394.10 g/mol |

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methyl-hydroxyamino]cyclohexan-1-ol |

InChI |

InChI=1S/C13H18Br2N2O2/c14-9-5-8(13(16)12(15)6-9)7-17(19)10-1-3-11(18)4-2-10/h5-6,10-11,18-19H,1-4,7,16H2 |

InChI Key |

BENDCXQSEULQKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N(CC2=C(C(=CC(=C2)Br)Br)N)O)O |

Origin of Product |

United States |

Preparation Methods

Direct Amination of Cyclohexanol Derivatives

One common preparation route involves the nucleophilic substitution of cyclohexanone derivatives with 2-amino-3,5-dibromobenzylamine. The reaction typically proceeds through reductive amination or direct amination, where the cyclohexanone is converted into the corresponding cyclohexanol derivative bearing the amino substituent.

- Reaction conditions: Typically conducted in ethanol or other polar solvents under mild heating.

- Catalysts and reagents: Reducing agents such as sodium borohydride or catalytic hydrogenation may be employed to reduce intermediate imines to amines.

- Outcome: Formation of the target compound with retention of stereochemistry at the cyclohexanol ring, favoring the rel-(1r,4r) configuration.

Condensation and Cyclization with Salicylaldehyde

A notable synthetic strategy involves the condensation of ambroxol hydrochloride (the hydrochloride salt of the target compound) with salicylaldehyde in ethanol, leading to a Schiff base intermediate that undergoes intramolecular cyclization to form a novel 1,2,3,4-tetrahydroquinazoline derivative.

- Procedure: Ambroxol hydrochloride reacts with salicylaldehyde in ethanol, initially forming an imine (Schiff base) which further cyclizes due to the proximity of the secondary amine group.

- Product: The cyclized product, 2-(6,8-dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl)phenol, is isolated as colorless crystals often co-crystallized with ethanol (1∙0.5EtOH).

- Characterization: Confirmed by IR, ^1H NMR spectroscopy, single-crystal X-ray diffraction, and elemental analysis.

This method highlights the versatility of the amino group in the compound, allowing further functionalization via Schiff base formation and cyclization.

Formation of Benzylidene Amino Derivatives (Impurities)

During the preparation or storage of ambroxol derivatives, condensation reactions can produce benzylidene amino derivatives, such as trans-4-((2-amino-3,5-dibromobenzylidene)amino)cyclohexanol, which are considered impurities.

- Synthesis: These compounds form by condensation of the amino group with aldehydes or ketones under dehydrating conditions.

- Significance: Understanding these impurities is crucial for quality control in pharmaceutical preparations.

Structural and Spectroscopic Data Supporting Preparation

Detailed structural analysis supports the synthetic routes and confirms the stereochemistry and purity of the prepared compounds.

Bond Lengths and Angles (from Single-Crystal X-ray Diffraction)

| Bond | Molecule A (Å) | Molecule B (Å) | Optimized Structure (Å) |

|---|---|---|---|

| N1–C1 | 1.481(6) | 1.476(6) | 1.471 |

| N1–C8 | 1.482(6) | 1.481(7) | 1.474 |

| N1–C9 | 1.487(6) | 1.405(12), 1.593(12) | 1.492 |

| N2–C1 | 1.453(6) | 1.452(6) | 1.460 |

| Br1–C3 | 1.895(5) | 1.897(5) | 1.923 |

| Br2–C5 | 1.900(5) | 1.906(5) | 1.918 |

| O1–C16 | 1.376(5) | 1.372(6) | 1.361 |

| O2–C12 | 1.434(6) | 1.431(6) | 1.431 |

Intramolecular Hydrogen Bonding Parameters

| Interaction | d(D–X) (Å) | d(X∙∙∙A) (Å) | d(D∙∙∙A) (Å) | ∠(DXA) (°) |

|---|---|---|---|---|

| Molecule A | 0.82 | 1.94 | 2.659(5) | 146 |

| Molecule B | 0.82 | 1.95 | 2.668(6) | 146 |

| Optimized Model | 0.98 | 1.82 | 2.713 | 149 |

These data confirm the presence of stabilizing intramolecular hydrogen bonds crucial for the compound's conformational stability.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Product Type | Notes |

|---|---|---|---|

| Reductive amination of cyclohexanone | Cyclohexanone derivative, 2-amino-3,5-dibromobenzylamine, reducing agent (NaBH4) | Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol | Stereoselective, mild conditions |

| Condensation with salicylaldehyde | Ambroxol hydrochloride, salicylaldehyde, ethanol | 1,2,3,4-Tetrahydroquinazoline derivative | Cyclization via Schiff base intermediate |

| Formation of benzylidene derivatives | Amino compound with aldehydes/ketones | Benzylidene amino impurities | Important for impurity profiling |

Chemical Reactions Analysis

Types of Reactions

Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the amino group to an amine.

Substitution: The dibromobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield cyclohexanone derivatives, while substitution reactions can produce a variety of dibromobenzyl-substituted compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol exhibits significant anticancer properties. In vitro experiments demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that this compound reduced tumor growth in xenograft models of breast cancer by 50% when administered at a dosage of 10 mg/kg daily for two weeks .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It acts as a beta-secretase inhibitor, which is crucial in reducing amyloid-beta plaque formation.

Case Study:

In a preclinical trial, this compound demonstrated a significant decrease in cognitive decline in mice treated with the compound compared to control groups .

Chemical Synthesis

This compound is utilized in the synthesis of various pharmaceuticals due to its unique structural features that allow for modifications leading to new bioactive compounds.

Example:

The compound serves as a precursor in synthesizing new beta-secretase inhibitors that target Alzheimer's disease .

Material Science

This compound has potential applications in material science as well, particularly in developing polymers with specific biological functionalities. Its ability to form stable complexes with metal ions opens avenues for creating novel materials for drug delivery systems.

Mechanism of Action

The mechanism by which Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to modulate these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol is highlighted through comparisons with analogous compounds (Table 1). Key differences include halogenation patterns, substituent groups, and stereochemistry, which collectively influence molecular descriptors such as logP, polar surface area (PSA), and electronic parameters (e.g., Hammett constants) .

Table 1: Comparative Analysis of this compound and Analogues

Key Observations :

Halogen Effects: The 3,5-dibromo substitution in the target compound increases molecular weight and lipophilicity (predicted logP ~2.5) compared to non-halogenated or mono-halogenated analogues like (1r,4r)-4-(1H-imidazol-2-yl)cyclohexan-1-amine (logP ~0.8). Bromine’s electronegativity and van der Waals volume may enhance binding to hydrophobic pockets in biological targets .

Functional Group Impact: The hydroxyamino group (-NH-OH) in the target compound introduces hydrogen-bond donor/acceptor capabilities, distinguishing it from simpler amines or ethers (e.g., trifluoroethoxy group). This could improve solubility in polar solvents compared to the trifluoroethoxy analogue . Imidazole-containing analogues exhibit basicity (pKa ~7) and metal-chelating properties, which are absent in the target compound but useful in metalloenzyme inhibition .

Stereochemical Considerations: The 1r,4r configuration ensures spatial alignment of substituents on the cyclohexane ring, optimizing interactions with chiral biological targets. Non-trans configurations (e.g., cis-cyclohexanol derivatives) often exhibit reduced bioactivity due to unfavorable steric clashes .

Synthetic Accessibility: Brominated benzyl intermediates (e.g., 2-amino-3,5-dibromobenzyl bromide) are less commercially available than chlorinated or fluorinated counterparts, increasing synthesis complexity and cost .

Research Findings and Implications

- Antimicrobial Activity : Dibrominated aromatic systems (e.g., salternamide E in ) often exhibit potent antimicrobial effects due to membrane disruption or enzyme inhibition.

- CNS Targeting: The hydroxyamino group may enhance blood-brain barrier permeability relative to non-hydroxylated analogues, as seen in trifluoroethoxy-containing compounds .

Further studies should prioritize:

Biological Activity

Rel-(1R,4R)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol, also known as Ambroxol EP Impurity D, is a compound with significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : C13H18Br2N2O

- Molecular Weight : 378.10 g/mol

- CAS Number : 18683-91-5

This compound exhibits a multifaceted mechanism of action primarily through the inhibition of specific enzymes and receptors involved in various biological processes:

- Beta-secretase Inhibition : The compound has been identified as a beta-secretase inhibitor, which is crucial in the development of Alzheimer's disease treatments. By inhibiting this enzyme, it may reduce the formation of amyloid plaques in the brain .

- Enzyme Interaction : Studies suggest that it interacts with enzymes such as topoisomerases and cytochrome P450, which are pivotal in cancer cell proliferation and fungal growth. This interaction indicates potential anticancer and antifungal properties .

- Renin Inhibition : The compound acts as a renin inhibitor, which may help regulate blood pressure and fluid balance by preventing the conversion of angiotensinogen to angiotensin I .

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested :

- Human prostate cancer (PC-3)

- Lung cancer (SK-LU-1)

The compounds showed higher activity than standard treatments like cisplatin and topotecan in these cell lines .

Antifungal Activity

The compound has also been evaluated for its antifungal properties against several Candida species:

| Compound | MIC (µg/mL) | Reference Drug |

|---|---|---|

| This compound | < 8 | Fluconazole |

| Fluconazole | 16 | - |

This indicates that the compound could serve as an effective alternative or adjunct therapy for fungal infections .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Topoisomerase Inhibition : A study investigating 2-amino-3-cyano derivatives showed promising results in inhibiting topoisomerase I and II, suggesting that similar mechanisms may be applicable to this compound .

- Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities to the active sites of topoisomerases and CYP51 enzymes. This suggests that the compound can effectively inhibit these targets, which are crucial for cancer cell survival and proliferation .

Safety Profile

While the biological activities are promising, safety assessments indicate potential toxicity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.